molecular formula C17H16N2O5S2 B2410937 (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 294853-53-5

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No. B2410937
CAS RN: 294853-53-5
M. Wt: 392.44
InChI Key: RBRROENIHDLYLJ-UHFFFAOYSA-N
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Description

The compound is a sulfonyl carbamate derivative of a 3,4-dihydro-2H-1,4-benzothiazin-3-one . These types of compounds are often studied for their potential biological activities.


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound might have moderate polarity due to the presence of the sulfonyl and carbamate groups. Its solubility in different solvents would depend on the balance of these polar groups with the nonpolar benzothiazine ring .

properties

IUPAC Name

(3-oxo-4H-1,4-benzothiazin-2-yl)methyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-11-6-8-12(9-7-11)26(22,23)19-17(21)24-10-15-16(20)18-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRROENIHDLYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate

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